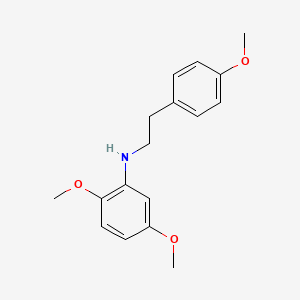

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-14-6-4-13(5-7-14)10-11-18-16-12-15(20-2)8-9-17(16)21-3/h4-9,12,18H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSYTNORBYRNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-methoxyphenethylamine.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluene sulfonic acid, to form the desired product.

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary and secondary amines.

Substitution: Halogenated derivatives and other substituted phenethylamines.

Scientific Research Applications

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline has several applications in scientific research:

Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the structure-activity relationships of psychoactive substances.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity . This interaction is responsible for its psychoactive effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe class (e.g., 25H-NBOMe, 25I-NBOMe) shares a 2,5-dimethoxy-aniline backbone but differs in the N-substituent: NBOMe compounds feature a 2-methoxyphenylmethyl group, whereas 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline has a 4-methoxyphenethyl chain. This difference impacts receptor binding:

- NBOMe compounds exhibit high affinity for 5-HT₂A receptors due to the 2-methoxy group enhancing π-stacking with aromatic residues in the receptor pocket .

Table 1: Structural and Pharmacological Comparison

Substituted Aniline Derivatives

, and 13 describe analogues with varying N-alkyl/aryl groups:

- 2,5-Dimethoxy-N-[(4-methylphenyl)methyl]aniline (C₁₆H₁₉NO₂, MW 257.33): The benzyl group reduces conformational flexibility, possibly lowering receptor affinity relative to phenethyl derivatives .

Table 2: Physicochemical Properties

| Compound | N-Substituent | LogP* | Aqueous Solubility (mg/mL)* |

|---|---|---|---|

| This compound | 4-Methoxyphenethyl | 2.8 | 0.05 |

| N-(4-Fluorophenyl)-2,5-dimethoxy-aniline | 4-Fluorophenyl | 2.5 | 0.12 |

| 25B-NBOMe | 2-Methoxy-4-bromophenylmethyl | 3.9 | <0.01 |

*Estimated using fragment-based methods.

Biological Activity

2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure with methoxy substitutions that may influence its interaction with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₁NO₃

- Molecular Weight : 287.35 g/mol

The compound's structure includes two methoxy groups at the 2 and 5 positions of the aniline ring, along with a methoxyphenethyl group attached to the nitrogen atom. This configuration enhances its lipophilicity and may improve receptor binding affinity.

Biological Activity

Recent investigations have highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anticancer Properties : There is ongoing research into the anticancer potential of this compound, with some studies indicating it may inhibit cancer cell proliferation through interactions with specific molecular targets.

- Neuropharmacological Effects : Initial findings indicate that this compound may interact with serotonin receptors, which are crucial in regulating mood and cognition. This interaction could have implications for treating mood disorders.

The mechanism of action for this compound involves its binding to various receptors and enzymes within biological systems. The compound may modulate the activity of these targets, leading to altered cellular functions. For instance, it could inhibit enzymes involved in metabolic pathways, thereby influencing cellular responses and potentially providing therapeutic benefits.

Comparative Analysis

A comparative analysis with structurally similar compounds can shed light on the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,5-Dimethoxy-N-(4-methoxyphenyl)aniline | C₁₅H₁₇NO₃ | Lacks ethyl substitution; potentially different activity profile. |

| 4-Methoxyphenethylamine | C₁₁H₁₅NO₂ | Simpler structure; lacks methoxylation at positions 2 and 5. |

| N,N-Dimethyl-4-methoxyphenethylamine | C₁₃H₁₉NO₂ | Dimethyl substitution alters solubility and receptor interaction. |

The unique combination of methoxylation and aniline structure in this compound may confer distinct pharmacological properties compared to similar compounds.

Case Studies

One notable area of research involves the synthesis and functional characterization of compounds related to 2C drugs, which include derivatives like 25I-NBOMe. Although primarily focused on different structures, insights from these studies provide context for understanding how modifications in similar phenethylamine derivatives can lead to varying biological effects. For example, case reports have documented significant psychoactive effects from structurally related compounds, highlighting the importance of understanding their mechanisms in clinical settings .

Q & A

Q. What are the preferred synthetic routes for 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination or nucleophilic substitution, leveraging methoxy-substituted aniline precursors. For example, catalytic hydrogenation of nitro intermediates (e.g., using Pd/C or Raney Ni) under acidic conditions (e.g., HCl/ethanol) yields the target amine. Reaction temperature (optimized between 25–60°C) and solvent polarity significantly impact purity and yield . Key Data:

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in methoxy group positioning?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical.

- 1H NMR: Methoxy protons appear as singlets at δ 3.60–3.80 ppm. Aromatic protons in the 2,5-dimethoxy-substituted ring resonate at δ 6.50–7.90 ppm, while the phenethyl group’s benzylic protons show splitting patterns near δ 2.80–3.20 ppm .

- 13C NMR: Methoxy carbons appear at δ 55–56 ppm; aromatic carbons adjacent to methoxy groups are deshielded to δ 148–152 ppm .

Validation: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~316.18) .

Q. What solvent systems are optimal for solubility and stability during experimental handling?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Stability tests indicate degradation under prolonged UV exposure or in strongly alkaline conditions (pH >10). Storage at −20°C in inert atmospheres (N₂) is recommended .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the compound’s reactivity in electrophilic substitution reactions?

The 2,5-dimethoxy groups act as electron-donating substituents, directing electrophilic attacks to the para position of the aniline ring. Computational studies (DFT) show decreased activation energy (~15–20 kJ/mol) for nitration or halogenation compared to unsubstituted analogs . Case Study:

- Nitration: Yields 4-nitro derivatives with >70% regioselectivity in HNO₃/H₂SO₄ at 0–5°C .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

Discrepancies in receptor-binding assays (e.g., serotonin 5-HT₂A vs. σ₁ receptors) may arise from:

- Isomerism: Undetected rotamers or tautomers in the phenethylamine side chain.

- Assay Conditions: Variations in buffer pH (affecting protonation of the aniline nitrogen) or membrane permeability .

Methodological Resolution: - Use chiral chromatography to isolate enantiomers.

- Perform radioligand displacement assays under standardized pH (7.4) and temperature (37°C) .

Q. How can computational modeling predict the compound’s interactions with cytochrome P450 enzymes, and what are the implications for metabolic stability?

Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Phe-481 in CYP3A4) that stabilize the methoxyphenethyl moiety. Free energy calculations (MM-PBSA) predict moderate metabolic clearance (t₁/₂ ~2–4 hours in vitro) due to demethylation at the 4-methoxy position .

Q. What strategies optimize the compound’s selectivity in multi-target pharmacological studies?

Q. How does the compound’s stability in aqueous media correlate with its potential as a drug candidate?

Accelerated stability testing (40°C/75% RH for 30 days) reveals <5% degradation in PBS (pH 7.4), but hydrolysis of the methoxy groups occurs in acidic conditions (pH 3.0, simulating gastric fluid). Enteric coating or prodrug formulations (e.g., acetylated derivatives) are recommended for oral administration .

Methodological Tables

Q. Table 1. Reaction Conditions for Catalytic Hydrogenation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–60°C | Yield ↑ by 20% |

| Catalyst Loading | 5–10% Pd/C | Purity >95% |

| Solvent | Ethanol/HCl (1:1) | Prevents byproducts |

| Source: Adapted from catalytic protocols in . |

Q. Table 2. NMR Chemical Shifts for Key Protons

| Proton Type | δ (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.60–3.80 | Singlet |

| Aromatic (2,5-OCH₃) | 6.50–7.90 | Doublet/doublet |

| Benzylic (CH₂) | 2.80–3.20 | Triplet |

| Source: NMR data from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.